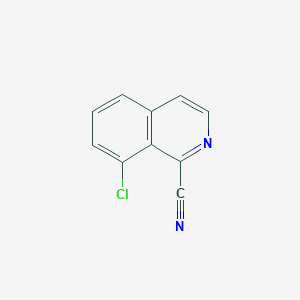

8-Chloroisoquinoline-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloroisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVWILXYOHVHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

CAS Number: 1231761-26-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 8-Chloroisoquinoline-1-carbonitrile. This guide provides a comprehensive overview based on available information for this compound and closely related structural analogs. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

This compound is a halogenated derivative of the isoquinoline scaffold, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The presence of the chloro and cyano groups at positions 8 and 1, respectively, significantly influences the molecule's electronic properties and potential for chemical interactions.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 1-Chloroisoquinoline-8-carbonitrile (Analog)[1] | 1-Chloroisoquinoline-4-carbonitrile (Analog) |

| CAS Number | 1231761-26-4 | 1231761-24-2 | 53491-80-8 |

| Molecular Formula | C₁₀H₅ClN₂ | C₁₀H₅ClN₂ | C₁₀H₅ClN₂ |

| Molecular Weight | 188.62 g/mol | 188.61 g/mol | 188.62 g/mol |

| Appearance | Not specified | Powder[1] | Solid |

| Purity | Not specified | ≥95%[1] | 95% |

| Storage | Not specified | Not specified | Keep in dark place, sealed in dry, 2-8°C |

Spectroscopic Data (Predicted and Analog-Based)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and cyano substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline ring system. The carbon atom attached to the cyano group is expected to appear in the range of 115-125 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic isoquinoline core.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is anticipated.

Experimental Protocols (General Methodologies for Analog Synthesis)

While a specific, detailed synthesis protocol for this compound is not available in the searched literature, general methods for the synthesis of substituted isoquinolines can be adapted. A plausible synthetic approach is outlined below.

Workflow for a Potential Synthesis Route

Caption: A potential synthetic workflow for this compound.

General Experimental Procedure (Based on Analogous Syntheses):

-

Formation of the Imine: A suitably substituted o-tolualdehyde would be reacted with tert-butylamine to form the corresponding tert-butylimine.

-

Lithiation: The tert-butylimine is then treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a lithiated intermediate.

-

Condensation with a Nitrile: The lithiated species is reacted with a suitable nitrile, which in this case would introduce the carbonitrile group at the 1-position.

-

Cyclization and Aromatization: The resulting intermediate would undergo spontaneous or acid-catalyzed cyclization and subsequent aromatization to yield the isoquinoline core.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is scarce, the broader class of quinoline and isoquinoline derivatives has been extensively studied for its anticancer and antimicrobial properties. It is plausible that this compound shares some of these activities.

4.1. Potential Anticancer Activity

Quinoline and isoquinoline derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Signaling Pathways Targeted by Chloro-isoquinoline Analogs

Caption: Hypothesized signaling pathways potentially modulated by this compound.

-

PI3K/Akt/mTOR Pathway: Many quinoline-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and survival. Some isoquinoline alkaloids have been shown to modulate this pathway.

-

NF-κB Pathway: The NF-κB signaling pathway plays a key role in inflammation and cancer. Certain quinoline derivatives have been found to inhibit this pathway, leading to anti-inflammatory and anti-tumor effects.

4.2. Potential Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] While this compound is not a classic quinolone antibiotic, its core structure suggests it may possess antimicrobial properties. The mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

General Workflow for Antimicrobial Activity Screening

Caption: A general experimental workflow for determining the antimicrobial activity of a compound.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium.

-

Serial Dilution of the Compound: A series of dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well containing the compound dilutions.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct experimental data for this specific compound is limited, the extensive research on related quinoline and isoquinoline derivatives provides a strong rationale for its further investigation. The synthesis, detailed characterization, and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule.

References

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinoline-1-carbonitrile is a heterocyclic organic compound featuring an isoquinoline core substituted with a chlorine atom at the 8th position and a nitrile group at the 1st position. This molecule and its isomers are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the isoquinoline scaffold. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on experimental data and methodologies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the rigid, bicyclic aromatic system of isoquinoline. The electronic properties of the ring are influenced by the electron-withdrawing nature of the chlorine and nitrile substituents.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 1-Chloroisoquinoline-8-carbonitrile | 1-Chloroisoquinoline-4-carbonitrile | 1-Chloroisoquinoline-6-carbonitrile | 1-Chloroisoquinoline-5-carbonitrile |

| Molecular Formula | C₁₀H₅ClN₂ | C₁₀H₅ClN₂ | C₁₀H₅ClN₂ | C₁₀H₅ClN₂ | C₁₀H₅ClN₂ |

| Molecular Weight | 188.61 g/mol | 188.61 g/mol [1] | 188.61 g/mol [2] | 188.61 g/mol [3] | 188.61 g/mol [4] |

| CAS Number | 1231761-26-4 | 1231761-24-2[1] | 53491-80-8[5] | 1260664-41-2[3] | 1231761-23-1[4] |

| Appearance | Not specified | Powder[1] | Solid[5] | Not specified | Not specified |

| Melting Point | 80-82 °C | Not specified | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified | Not specified | Not specified |

| Purity | Not specified | ≥95%[1] | 95%[5] | Not specified | Not specified |

Note: Detailed experimental data for this compound is limited in publicly available literature. Data for isomers is provided for comparative purposes.

Synthesis and Experimental Protocols

Conceptual Experimental Workflow: Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

General Protocol for Cyanation of a Chloro-aromatic Compound (Illustrative):

-

Materials: 8-Chloroisoquinoline (starting material), a cyanide source (e.g., potassium cyanide or zinc cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable solvent (e.g., DMF or DMSO), and reagents for workup and purification.

-

Procedure:

-

To a solution of 8-chloroisoquinoline in an anhydrous solvent, the cyanide source and the palladium catalyst are added under an inert atmosphere.

-

The reaction mixture is heated to an elevated temperature (typically 80-150 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

-

Note: This is a generalized protocol and the specific conditions (reagents, temperature, reaction time) would need to be optimized for the synthesis of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data Ranges for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.0-9.0 ppm |

| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm |

| Nitrile Carbon (C≡N) | δ 115-125 ppm | |

| IR Spectroscopy | Nitrile (C≡N) Stretch | 2220-2260 cm⁻¹ |

| C-Cl Stretch | 600-800 cm⁻¹ | |

| Aromatic C=C Stretch | 1400-1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 188 (with characteristic isotope pattern for Chlorine) |

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of quinoline and isoquinoline derivatives has been extensively investigated for various therapeutic applications, including as anticancer and antimicrobial agents. The mechanism of action for some quinoline-based drugs involves the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication.[6]

Hypothesized Signaling Pathway for Anticancer Activity of Quinolone Derivatives

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-Chloroisoquinoline-4-carbonitrile | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 1-Chloroisoquinoline-4-carbonitrile | 53491-80-8 [sigmaaldrich.com]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile: Properties, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroisoquinoline-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, potential biological activities, and plausible mechanisms of action based on current research on related isoquinoline derivatives.

Physicochemical Properties

This compound is a substituted isoquinoline, a class of compounds known for its wide range of biological activities. The key quantitative data for this compound and its isomers are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 188.61 g/mol | [1][2][3] |

| Chemical Formula | C₁₀H₅ClN₂ | [2][3] |

| Appearance | Powder | [1] |

| Purity | ≥95% (typical) | [1] |

| CAS Number | 1231761-26-4 |

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

A potential two-step synthesis could involve the chlorination of a suitable isoquinoline precursor followed by cyanation.

Step 1: Synthesis of 1,8-dichloroisoquinoline from 8-chloroisoquinolin-1(2H)-one.

-

Reagents and Materials:

-

8-chloroisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/petroleum ether mixture)

-

-

Procedure:

-

In a round-bottom flask, suspend 8-chloroisoquinolin-1(2H)-one in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield 1,8-dichloroisoquinoline.

-

Step 2: Cyanation of 1,8-dichloroisoquinoline to this compound.

-

Reagents and Materials:

-

1,8-dichloroisoquinoline

-

Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle

-

Diatomaceous earth

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 1,8-dichloroisoquinoline, potassium cyanide (or zinc cyanide), and a palladium catalyst in a suitable solvent like DMF.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

-

Potential Biological Activities and Mechanisms of Action

Isoquinoline derivatives are a well-established class of compounds with significant therapeutic potential, including anticancer and antimicrobial activities.

Anticancer Activity

Research into isoquinoline alkaloids has revealed their potential to combat cancer through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[4][5] One of the key mechanisms identified for some isoquinoline derivatives is the inhibition of topoisomerases.[4][6][7]

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[8] By inhibiting these enzymes, certain isoquinoline compounds can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[8] Specifically, some derivatives have been shown to act as dual inhibitors of both topoisomerase I and II.[4] Furthermore, the anticancer effects of some isoquinolines have been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival.[4] Another study has pointed to the suppression of angiogenesis through the HIF signaling pathway by indenoisoquinoline derivatives that inhibit topoisomerase I.[6]

Antimicrobial Activity

Certain isoquinoline derivatives have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The mechanism of action for their antimicrobial effects appears to involve the disruption of bacterial cell wall and nucleic acid biosynthesis.[6][7]

Visualizing a Plausible Signaling Pathway: Topoisomerase I Inhibition Leading to Apoptosis

Given the evidence of topoisomerase inhibition by isoquinoline derivatives, a likely signaling pathway for the anticancer activity of this compound is presented below. This diagram illustrates the cascade of events following the inhibition of Topoisomerase I, leading to DNA damage and the initiation of the apoptotic pathway.

Caption: Topoisomerase I inhibition pathway leading to apoptosis.

Conclusion

This compound, with a molecular weight of 188.61 g/mol , belongs to a class of compounds with significant potential in drug discovery. Based on the activities of related isoquinoline derivatives, it is a promising candidate for further investigation as an anticancer and antimicrobial agent. The plausible mechanisms of action, including topoisomerase inhibition and disruption of bacterial biosynthesis, provide a solid foundation for future research and development. The provided synthetic protocol offers a representative starting point for its chemical synthesis, enabling further biological evaluation. Researchers are encouraged to explore the therapeutic potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Chloroisoquinoline | 19493-44-8 [amp.chemicalbook.com]

- 6. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][3] Among these, halogenated and cyano-substituted isoquinolines are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents. This guide focuses on the physical and chemical properties of 8-Chloroisoquinoline-1-carbonitrile, a specific isomer within this class. Due to the limited availability of data for this particular compound, this guide also provides a comparative analysis of its more extensively characterized isomers: 1-Chloroisoquinoline-8-carbonitrile, 1-Chloroisoquinoline-4-carbonitrile, and 1-Chloroisoquinoline-6-carbonitrile.

The isoquinoline core is a key feature in numerous approved drugs, highlighting its importance in medicinal chemistry.[1] Derivatives of isoquinoline have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The introduction of a chlorine atom and a carbonitrile group to the isoquinoline scaffold can significantly modulate its electronic properties, reactivity, and biological activity, making these compounds valuable subjects of study for drug development professionals.

Physical and Chemical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on the information available for its isomers, we can infer some of its general characteristics. The molecular formula for this compound is C₁₀H₅ClN₂, and its calculated molecular weight is approximately 188.61 g/mol .[4] It is expected to be a solid at room temperature, likely in powder or crystalline form.

For a comparative understanding, the available physical and chemical properties of closely related isomers are summarized in the table below.

| Property | This compound | 1-Chloroisoquinoline-8-carbonitrile | 1-Chloroisoquinoline-4-carbonitrile | 1-Chloroisoquinoline-6-carbonitrile |

| CAS Number | 1231761-26-4 | 1231761-24-2[5] | 53491-80-8[6] | 1260664-41-2[7] |

| Molecular Formula | C₁₀H₅ClN₂ | C₁₀H₅ClN₂[5] | C₁₀H₅ClN₂[6] | C₁₀H₅ClN₂[7] |

| Molecular Weight | ~188.61 g/mol [4] | 188.61 g/mol [5] | 188.61 g/mol | 188.61 g/mol [7] |

| Physical Form | Data Not Available | Powder[5] | Data Not Available | Data Not Available |

| Purity | Data Not Available | ≥95%[5] | Data Not Available | Data Not Available |

| Melting Point | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the isoquinoline ring. The exact chemical shifts and coupling constants would be dependent on the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the isoquinoline core and the carbonitrile group. The carbon atom of the cyano group typically appears in the range of δ 115-125 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. Absorptions corresponding to C=C and C=N stretching of the aromatic isoquinoline ring are also expected in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 188.6 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with about one-third the intensity of the M⁺ peak).

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, general methods for the synthesis of substituted isoquinolines can be adapted. A common strategy involves the construction of the isoquinoline ring system followed by the introduction or modification of substituents.

One plausible synthetic approach could be a multi-step synthesis starting from a substituted benzene derivative, followed by cyclization to form the isoquinoline core, and subsequent functional group interconversions to introduce the chloro and cyano groups at the desired positions.

A general procedure for the synthesis of a related compound, 1-chloroisoquinoline, from isoquinoline-N-oxide involves the following steps:

-

Reaction with Phosphoryl Chloride: Isoquinoline-N-oxide is treated with phosphoryl chloride (POCl₃) under ice bath cooling.[8]

-

Reflux: The reaction mixture is then heated to reflux.[8]

-

Work-up: After the reaction is complete, excess phosphoryl chloride is removed, and the residue is quenched with ice water and extracted with an organic solvent like dichloromethane.[8]

-

Purification: The crude product is purified by column chromatography on silica gel.[8]

This method could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted isoquinoline-N-oxide.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or the signaling pathways associated with this compound, the broader class of isoquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.

-

Anticancer Activity: Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule dynamics, and induction of apoptosis.[2]

-

Antimicrobial Activity: The isoquinoline scaffold is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.[9]

-

Other Activities: Various isoquinoline derivatives have also been investigated for their potential as anti-inflammatory, antiviral, and antimalarial agents.[2][3]

Further research is required to determine the specific biological targets and mechanisms of action of this compound.

Visualizations

General Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a substituted isoquinoline carbonitrile derivative.

Caption: General workflow for the synthesis and characterization of isoquinoline derivatives.

Logical Relationship of Isoquinoline Derivatives in Drug Discovery

The following diagram illustrates the central role of the isoquinoline scaffold in the development of various therapeutic agents.

Caption: Role of the isoquinoline scaffold in generating diverse therapeutic agents.

References

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 1231761-26-4 | Benchchem [benchchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 1-Chloroisoquinoline-4-carbonitrile | 53491-80-8 [sigmaaldrich.com]

- 7. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroisoquinoline-1-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and potential biological activities, supported by available data and relevant experimental contexts.

Chemical Identity and Structure

The IUPAC name for the compound is This compound . Its structure consists of an isoquinoline ring system chlorinated at the 8th position and substituted with a nitrile group at the 1st position.

CAS Number: 1231761-26-4

Molecular Formula: C₁₀H₅ClN₂

Molecular Weight: 188.61 g/mol

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes available data and includes computed properties for reference. Data for closely related compounds is provided for comparative purposes where direct experimental values are unavailable.

| Property | Value / Description | Data Source / Notes |

| IUPAC Name | This compound | --- |

| CAS Number | 1231761-26-4 | --- |

| Molecular Formula | C₁₀H₅ClN₂ | --- |

| Molecular Weight | 188.61 g/mol | [1] |

| Physical Form | Reported as a powder. | [1] |

| Purity | ≥95% (as commercially available). | [1] |

| Melting Point | Not experimentally reported. | --- |

| Boiling Point | Not experimentally reported. | --- |

| Solubility | Not experimentally reported. | --- |

| ¹H NMR | Spectral data not specifically available for this isomer. Data for 8-Chloroquinoline is available for comparison. | [2] |

| ¹³C NMR | Spectral data not available. | --- |

| Mass Spectrum | Mass spectral data not specifically available. The NIST WebBook has data for 8-Chloroquinoline. | [3] |

| IR Spectrum | Infrared spectral data not specifically available. Characteristic peaks for similar structures include C=C and C=N stretching vibrations around 1000-1600 cm⁻¹. | [4] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of this compound could potentially be achieved through a multi-step process starting from a suitable isoquinoline precursor. A common method for introducing a chlorine atom at the 1-position of an isoquinoline ring involves the treatment of the corresponding isoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃). The nitrile group can be introduced via various methods, such as a Sandmeyer reaction from an amino group or by cyanation of a suitable precursor.

Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this compound.

Synthesis of 1-Chloroisoquinoline from Isoquinoline N-oxide (General Procedure for a Related Compound) [5]

-

Reaction Setup: To isoquinoline-N-oxide (1 equivalent), slowly add phosphorus oxychloride (10 equivalents) dropwise under ice bath cooling conditions.

-

Reaction: Heat the reaction mixture to 105°C and reflux overnight.

-

Work-up: After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure. Quench the residue with ice water and extract the product with dichloromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it. The crude product can be purified by silica gel column chromatography using a suitable eluent system like ethyl acetate and petroleum ether.

Potential Biological and Industrial Applications

Research into isoquinoline derivatives suggests that this compound may possess notable biological activities.

Anticancer and Antimicrobial Properties

Studies on various isoquinoline derivatives have indicated their potential as anticancer and antimicrobial agents.[6] The planar isoquinoline core is a common scaffold in bioactive molecules. The mechanism of action for the antimicrobial properties of quinoline derivatives, such as 8-hydroxyquinoline, is thought to involve the chelation of metal ions, which disrupts the metal homeostasis in bacterial cells.[7] Some quinoline-based compounds have also been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.[8] While specific studies on this compound are limited, its structural similarity to other bioactive quinolines makes it a compound of interest for further investigation in these areas.

Visualized Workflow: Proposed Synthesis of Chloroisoquinolines

The following diagram illustrates a generalized workflow for the synthesis of chloroisoquinolines, which could be adapted for the synthesis of this compound.

Caption: A generalized synthetic pathway for chloroisoquinolines.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 3. Quinoline, 8-chloro- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 1231761-26-4 | Benchchem [benchchem.com]

- 7. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections [mdpi.com]

- 8. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 8-Chloroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-Chloroisoquinoline-1-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and the introduction of chloro and cyano functionalities can significantly modulate their physicochemical and pharmacological properties. This document details the experimental protocols for a multi-step synthesis, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from isoquinoline. This strategy involves the initial regioselective introduction of a nitro group at the 8-position, followed by its reduction to an amine. The amino group then serves as a handle for the introduction of a chloro substituent via a Sandmeyer reaction. Finally, a palladium-catalyzed cyanation reaction is employed to install the carbonitrile at the 1-position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including reactant quantities, reaction conditions, and yields, are summarized in the subsequent tables for clarity and comparison.

Step 1: Synthesis of 8-Nitroisoquinoline

Direct nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitroisoquinoline, with the 5-nitro isomer being the major product. For a more regioselective approach, a method involving the protection of the 5-position prior to nitration would be ideal. However, for the purpose of this guide, a protocol for direct nitration followed by separation is presented.

Experimental Protocol:

To a stirred solution of isoquinoline (1 equivalent) in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice and neutralized with a saturated sodium carbonate solution. The resulting precipitate, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, is collected by filtration. The isomers are then separated by fractional crystallization or column chromatography on silica gel.

| Parameter | Value |

| Starting Material | Isoquinoline |

| Reagents | Fuming Nitric Acid, Sulfuric Acid |

| Solvent | Sulfuric Acid |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2 hours |

| Work-up | Neutralization, Filtration |

| Purification | Fractional Crystallization / Column Chromatography |

| Typical Yield of 8-Nitroisoquinoline | 10-15% |

Table 1: Reaction conditions for the synthesis of 8-Nitroisoquinoline.

Step 2: Synthesis of 8-Aminoisoquinoline

The reduction of the nitro group in 8-nitroisoquinoline to an amino group can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride (SnCl2).

Experimental Protocol:

To a solution of 8-nitroisoquinoline (1 equivalent) in ethanol, an excess of stannous chloride dihydrate (SnCl2·2H2O) is added. The reaction mixture is heated to reflux for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and the solution is made alkaline by the addition of a concentrated sodium hydroxide solution. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 8-aminoisoquinoline.

| Parameter | Value |

| Starting Material | 8-Nitroisoquinoline |

| Reagent | Stannous Chloride Dihydrate (SnCl2·2H2O) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Work-up | Basification, Extraction |

| Typical Yield | 80-90% |

Table 2: Reaction conditions for the synthesis of 8-Aminoisoquinoline.

Step 3: Synthesis of 8-Chloroisoquinoline via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting the amino group of 8-aminoisoquinoline into a chloro group via a diazonium salt intermediate.

Experimental Protocol:

8-Aminoisoquinoline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid, also maintained at 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The mixture is subsequently heated to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give 8-chloroisoquinoline.

| Parameter | Value |

| Starting Material | 8-Aminoisoquinoline |

| Reagents | Sodium Nitrite, Copper(I) Chloride, Hydrochloric Acid |

| Solvent | Water, Hydrochloric Acid |

| Temperature | 0-5°C, then Room Temperature, then 60°C |

| Reaction Time | ~3 hours |

| Work-up | Extraction |

| Purification | Column Chromatography |

| Typical Yield | 60-70% |

Table 3: Reaction conditions for the synthesis of 8-Chloroisoquinoline.

Step 4: Synthesis of this compound

The final step involves the introduction of a cyano group at the 1-position of 8-chloroisoquinoline. A palladium-catalyzed cyanation reaction is a modern and efficient method for this transformation.

Experimental Protocol:

To a reaction vessel are added 8-chloroisoquinoline (1 equivalent), zinc cyanide (Zn(CN)2, 0.6 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a solvent such as dimethylformamide (DMF). The vessel is sealed and the mixture is heated to 120°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

| Parameter | Value |

| Starting Material | 8-Chloroisoquinoline |

| Reagents | Zinc Cyanide (Zn(CN)2), Palladium Catalyst (e.g., Pd(PPh3)4) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120°C |

| Reaction Time | 12 hours |

| Work-up | Extraction |

| Purification | Column Chromatography |

| Typical Yield | 70-85% |

Table 4: Reaction conditions for the synthesis of this compound.

Biological Relevance and Potential Applications

Isoquinoline and its derivatives are of significant interest in drug discovery due to their presence in a wide range of natural products and synthetic compounds with diverse biological activities. These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carbonitrile group can enhance the therapeutic potential of a molecule by participating in hydrogen bonding interactions with biological targets and by serving as a bioisostere for other functional groups.

The diagram below illustrates a generalized mechanism of action for a hypothetical isoquinoline-based inhibitor targeting a protein kinase, a common target in cancer therapy.

Caption: Generalized signaling pathway of a protein kinase and its inhibition.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. The exploration of this and similar substituted isoquinolines may lead to the discovery of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroisoquinoline-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific data available for this particular isomer, this document synthesizes information from related isoquinoline and quinoline derivatives to present a thorough understanding of its potential properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound is a substituted isoquinoline with a chlorine atom at the 8-position and a nitrile group at the 1-position. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1231761-26-4 | [1](--INVALID-LINK--) |

| Molecular Formula | C₁₀H₅ClN₂ | [1](--INVALID-LINK--) |

| Molecular Weight | 188.61 g/mol | [2](--INVALID-LINK--) |

| Appearance | Powder (inferred from related compounds) | [2](--INVALID-LINK--) |

| Purity | ≥95% (as offered by some suppliers) | [2](--INVALID-LINK--) |

Synthesis

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization.

Hypothetical Experimental Protocol:

Step 1: N-oxidation of Isoquinoline

-

Dissolve isoquinoline in a suitable solvent such as dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isoquinoline N-oxide.

Step 2: Chlorination of Isoquinoline N-oxide

-

To the crude isoquinoline N-oxide, add phosphorus oxychloride (POCl₃) slowly at 0 °C.

-

Heat the reaction mixture at reflux.

-

After completion, carefully quench the reaction mixture with ice water.

-

Neutralize with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield a mixture of chlorinated isoquinolines. Purification by column chromatography would be necessary to isolate the 8-chloro isomer.

Step 3: Cyanation of 8-Chloroisoquinoline

-

Dissolve 8-chloroisoquinoline in a polar aprotic solvent like DMSO or DMF.

-

Add a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN).

-

Heat the reaction mixture. The temperature and reaction time will need to be optimized.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Biological Activity

While specific quantitative data for the biological activity of this compound is not available in the literature, the isoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[3] The presence of both chloro and cyano substituents can significantly influence this activity.[1][4]

Anticancer Potential

Numerous isoquinoline derivatives have demonstrated potent anticancer activity.[1][4][5] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases or protein kinases.

Below is a generalized signaling pathway that could be targeted by isoquinoline derivatives, leading to apoptosis in cancer cells.

Antimicrobial Activity

The quinoline and isoquinoline cores are present in many antimicrobial agents.[6] They can exert their effect by interfering with bacterial DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[6] The specific antimicrobial spectrum and potency of this compound would need to be determined experimentally.

Enzyme Inhibition

Substituted isoquinolines have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO) and cholinesterases, which are relevant targets in neurodegenerative diseases.[7]

Future Research Directions

Given the lack of specific data, the following experimental investigations are recommended to elucidate the therapeutic potential of this compound:

-

Development of a reliable and scalable synthetic protocol.

-

In vitro screening against a panel of cancer cell lines to determine its antiproliferative activity and to calculate IC50 values.

-

Antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).

-

Enzyme inhibition assays for relevant targets based on the isoquinoline scaffold's known activities.

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by the compound.

-

In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and toxicity.

Conclusion

This compound represents an under-investigated molecule within the medicinally important class of isoquinolines. While direct experimental data is scarce, the known biological activities of related compounds suggest that it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is essential to fully characterize its chemical and biological properties and to validate its potential as a drug lead.

References

- 1. mdpi.com [mdpi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

8-Chloroisoquinoline-1-carbonitrile: Unraveling Therapeutic Potential - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinoline-1-carbonitrile is a synthetic heterocyclic compound that has emerged as a molecule of interest within medicinal chemistry. Its isoquinoline core is a structural motif present in numerous biologically active natural products and synthetic drugs. The strategic placement of a chlorine atom at the 8-position and a carbonitrile group at the 1-position bestows upon the molecule unique electronic and steric properties that are hypothesized to modulate its interaction with biological targets. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of the potential therapeutic applications of this compound, with a focus on its putative anticancer and antimicrobial activities.

While preliminary information from commercial suppliers suggests promising biological activity, it is crucial to note that detailed, peer-reviewed primary research literature on this compound is exceptionally scarce. Consequently, this document serves as a foundational overview rather than an exhaustive treatise. The information presented herein is based on the sparse available data and inferences drawn from studies on structurally related compounds.

Potential Therapeutic Applications

Available information, primarily from commercial chemical suppliers, points towards two main areas of therapeutic interest for this compound: oncology and infectious diseases.

Anticancer Activity

Commercial sources allude to a study published in the journal Medicinal Chemistry that reportedly investigated the anticancer effects of this compound. According to these sources, the compound demonstrated the ability to inhibit the proliferation of human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle.

It is imperative to state that extensive searches for this specific primary research article in the specified journal and broader scientific literature have been unsuccessful. Therefore, the following mechanistic insights are based on general knowledge of similar compounds and the unverified claims from the commercial vendor.

Should such a study exist, the experimental workflow to ascertain these effects would likely follow the logical progression outlined below.

Figure 1. Hypothetical workflow for the initial in vitro evaluation of the anticancer properties of this compound.

A potential signaling pathway through which this compound might induce apoptosis is through the intrinsic, or mitochondrial, pathway. This is a common mechanism for many small molecule anticancer agents.

Figure 2. A putative intrinsic apoptosis signaling pathway potentially modulated by this compound.

Antimicrobial Activity

The second purported therapeutic application of this compound is as an antimicrobial agent. Commercial literature suggests its efficacy against resistant bacterial strains. The broader class of quinolines and isoquinolines includes many compounds with established antibacterial properties. Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.

As with the anticancer claims, specific, verifiable research detailing the antimicrobial spectrum, potency (e.g., Minimum Inhibitory Concentrations - MICs), and mechanism of this compound is not publicly available.

A standard experimental workflow to characterize a novel antimicrobial agent is depicted below.

Figure 3. Standard experimental workflow for the evaluation of the antimicrobial activity of a novel compound.

Quantitative Data Summary

Due to the absence of accessible primary scientific literature, no verifiable quantitative data on the biological activity of this compound can be presented at this time. A structured table for such data is provided below as a template for when this information becomes available.

Table 1: Summary of Biological Activity (Data Not Currently Available)

| Therapeutic Area | Assay/Model | Target/Strain | Metric | Value | Reference |

| Anticancer | Cell Viability | Human Cancer Cell Line (e.g., MCF-7) | IC50 | - | To be determined |

| Cell Cycle Analysis | Human Cancer Cell Line | % Arrest in Phase | - | To be determined | |

| Apoptosis Assay | Human Cancer Cell Line | % Apoptotic Cells | - | To be determined | |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus (MRSA) | MIC | - | To be determined |

| Broth Microdilution | Escherichia coli | MIC | - | To be determined | |

| DNA Gyrase Assay | Purified Enzyme | IC50 | - | To be determined |

Experimental Protocols

Detailed experimental protocols are contingent on the publication of primary research. However, standardized methodologies would be employed for the evaluation of this compound. Below are generalized protocols for key hypothetical experiments.

Cell Viability (MTT) Assay for Anticancer Screening

-

Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution Assay for MIC Determination

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential therapeutic relevance, particularly in the fields of oncology and infectious diseases. However, the current body of publicly available, peer-reviewed scientific evidence is insufficient to substantiate the claims made by commercial suppliers.

To unlock the therapeutic potential of this molecule, future research must focus on:

-

Independent Synthesis and Verification: Synthesis of the compound followed by rigorous structural confirmation.

-

Systematic Biological Screening: Comprehensive in vitro screening against a diverse panel of cancer cell lines and pathogenic microbes to confirm and quantify its biological activity.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its effects.

-

In Vivo Efficacy and Toxicity: Evaluation of the compound's therapeutic efficacy and safety profile in relevant animal models.

-

Publication of Findings: Dissemination of research results in peer-reviewed scientific journals to allow for independent verification and further exploration by the scientific community.

Until such data becomes available, the therapeutic applications of this compound remain speculative. This guide will be updated as new, verifiable information emerges.

Unraveling the Biological Activities of 8-Chloroisoquinoline-1-carbonitrile: An Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available information on the biological activities of isoquinoline and quinoline derivatives as a proxy for understanding the potential mechanism of action of 8-Chloroisoquinoline-1-carbonitrile. It is crucial to note that dedicated in-depth research on the specific mechanisms of this compound is not extensively available in the public domain. Therefore, the information presented herein is based on related compounds and should be interpreted with caution. Further experimental validation is necessary to elucidate the precise molecular targets and signaling pathways of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the isoquinoline class. The isoquinoline scaffold is a common structural motif in a variety of natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological properties. While specific data on this compound is limited, the broader family of isoquinoline and quinoline derivatives has been extensively studied, revealing significant potential in anticancer and antimicrobial applications. This document aims to provide a comprehensive overview of the plausible mechanisms of action for this compound based on the activities of its structural analogs.

Potential Anticancer Activity

Derivatives of isoquinoline and the closely related quinoline scaffold have demonstrated notable efficacy against various cancer cell lines. The proposed mechanisms of action are multifaceted and often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Studies on structurally similar compounds, such as 8-hydroxyquinoline derivatives, suggest that the anticancer effects may be mediated through the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the mitochondria. For related compounds, evidence points towards the upregulation of pro-apoptotic proteins like p53, p21, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of apoptotic regulators leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. Research on compounds like 8-chloro-adenosine suggests a potential mechanism involving the upregulation of death receptors such as DR5. This increased expression can sensitize cancer cells to apoptosis-inducing ligands, leading to the activation of initiator caspases (e.g., caspase-8) and the subsequent executioner caspases.

-

NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in promoting cell survival and proliferation in cancer. Some isoquinoline analogs have been shown to inhibit the NF-κB signaling pathway, thereby removing its pro-survival signals and making cancer cells more susceptible to apoptosis.

Signaling Pathway Visualization

The following diagram illustrates a potential, generalized apoptotic pathway that could be influenced by this compound, based on data from related compounds.

Caption: Hypothesized apoptotic signaling pathways influenced by this compound.

Potential Antimicrobial Activity

The isoquinoline and quinoline cores are present in numerous antimicrobial agents. A key mechanism underlying their antimicrobial effect is the chelation of essential metal ions.

Metal Chelation

Microorganisms require metal ions such as iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn) as cofactors for various essential enzymes involved in cellular respiration, DNA replication, and protection against oxidative stress. 8-Hydroxyquinoline derivatives are well-known metal chelators. By binding to these metal ions, they can:

-

Deprive Microbes of Essential Nutrients: Sequestration of essential metal ions from the microbial environment or from within the microbial cell can inhibit growth and proliferation.

-

Disrupt Enzyme Function: The chelation of metal cofactors from the active sites of enzymes can lead to their inactivation and the disruption of critical metabolic pathways.

One study has reported a Minimum Inhibitory Concentration (MIC) value for this compound against Staphylococcus aureus.

| Compound | Organism | MIC Value (mg/mL) |

| This compound | Staphylococcus aureus | 0.0625 |

Note: The experimental details for this MIC value were not available in the initial search results and require sourcing from the original research publication for verification.

Experimental Workflow for MIC Determination

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain is outlined below.

Caption: A standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While the available data on this compound itself is sparse, the well-documented anticancer and antimicrobial activities of the broader isoquinoline and quinoline chemical classes provide a strong rationale for its further investigation. The likely mechanisms of action include the induction of apoptosis in cancer cells through modulation of key signaling pathways and the inhibition of microbial growth via metal chelation.

To build a comprehensive understanding of this compound's mechanism of action, future research should focus on:

-

In-depth Cytotoxicity Screening: Evaluating the compound against a diverse panel of cancer cell lines to determine its potency (IC50 values) and selectivity.

-

Molecular Target Identification: Employing techniques such as proteomics and enzymatic assays to identify the specific proteins (e.g., kinases, caspases) that interact with the compound.

-

Signaling Pathway Analysis: Utilizing methods like Western blotting and gene expression profiling to confirm the modulation of apoptotic and other relevant signaling pathways.

-

Detailed Antimicrobial Studies: Expanding the MIC testing to a broader range of bacterial and fungal pathogens and investigating the precise role of metal chelation in its antimicrobial activity.

-

In vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of cancer and infectious diseases.

The generation of such specific data will be instrumental in validating the therapeutic potential of this compound and guiding its future development as a potential drug candidate.

Spectroscopic Data of 8-Chloroisoquinoline-1-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 8-Chloroisoquinoline-1-carbonitrile. However, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) specifically for this compound.

While data for structurally related compounds such as 8-chloroquinoline and various other substituted isoquinolines are accessible, these are not suitable proxies for the precise spectroscopic fingerprint of this compound. The unique electronic environment and structural characteristics imparted by the simultaneous presence of a chlorine atom at the 8-position and a nitrile group at the 1-position of the isoquinoline core will result in distinct spectral features.

This document, therefore, serves to highlight the current data gap and outlines the standard methodologies that would be employed for the full spectroscopic characterization of this compound.

Experimental Protocols for Spectroscopic Analysis

Should this compound be synthesized or become available, the following experimental protocols would be considered standard for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

-

Data Acquisition: A standard proton experiment would be run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to be recorded would include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz, and signal integration.

-

-

¹³C NMR (Carbon-13 NMR):

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Sample Preparation: 20-50 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent.

-

Data Acquisition: A proton-decoupled carbon experiment would be performed to obtain singlets for each unique carbon atom. The chemical shifts (δ) in ppm would be recorded. Further characterization using DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a small amount of the compound would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample would be scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include those for the C≡N (nitrile) stretch, C-Cl (chloro) stretch, and various C=C and C=N stretches characteristic of the isoquinoline ring system.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample would be introduced into the ion source. In EI-MS, the molecule would be fragmented, and the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions would be recorded. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition.

Data Presentation (Hypothetical)

Upon successful acquisition of the spectroscopic data, the quantitative information would be summarized in the following tabular format for clarity and comparative ease.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Expected Aromatic Protons | ||||

| Expected Aromatic Protons | ||||

| Expected Aromatic Protons | ||||

| Expected Aromatic Protons | ||||

| Expected Aromatic Protons |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Expected Nitrile Carbon | C≡N |

| Expected Aromatic Carbons | |

| Expected Aromatic Carbons | |

| Expected Aromatic Carbons | |

| Expected Aromatic Carbons | |

| Expected Aromatic Carbons | |

| Expected Aromatic Carbons | |

| Expected Aromatic Carbons | |

| Expected Aromatic Carbons | |

| Expected Carbon attached to Cl |

Table 3: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 | Strong | C≡N Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N Stretches |

| ~800-600 | Medium-Strong | C-Cl Stretch |

| Other characteristic bands |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | Molecular Ion | |

| [M+2]⁺ | Isotopic Peak for ³⁷Cl | |

| Fragment Ions | Various Fragments |

Visualization of Spectroscopic Workflow

The logical flow for the characterization of a novel compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

In-depth Technical Guide: Safety and Handling of 8-Chloroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 8-Chloroisoquinoline-1-carbonitrile (CAS No. 1231761-26-4), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally related compounds to provide the most relevant safety precautions and handling procedures. Researchers should handle this compound with the utmost care, assuming it to be hazardous.

Chemical and Physical Properties

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₀H₅ClN₂ | N/A |

| Molecular Weight | 188.61 g/mol | N/A |

| Appearance | Likely a solid | Analogue Data |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water | Analogue Data[1] |

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not established. Based on the known hazards of similar chlorinated and nitrilated aromatic compounds, it should be treated as a substance with the potential for significant health risks. The following classifications for related compounds should be considered as a minimum precaution.

Pictograms:

Signal Word: Danger

Potential Hazard Statements (based on analogues):

-

H301: Toxic if swallowed. (Based on 8-Hydroxyquinoline)

-

H315: Causes skin irritation. (Based on 1-Chloroisoquinoline)

-

H317: May cause an allergic skin reaction. (Based on 8-Hydroxyquinoline)

-

H318: Causes serious eye damage. (Based on 8-Hydroxyquinoline)

-

H335: May cause respiratory irritation. (Based on 1-Chloroisoquinoline)

-

H360: May damage fertility or the unborn child. (Based on 8-Hydroxyquinoline)

-

H410: Very toxic to aquatic life with long lasting effects. (Based on 8-Hydroxyquinoline)

### 3. Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling Procedures:

-

Avoid all direct contact with the substance.

-

Do not breathe dust, fumes, or vapors.

-

[2] Wash hands thoroughly after handling.

-

[3] Do not eat, drink, or smoke in the laboratory.

-

[3] Ground all equipment containing the material to prevent static discharge.

[2]Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

[2] Keep away from heat, sparks, and open flames.

-

[2] Store locked up.

-

[3] Keep away from incompatible materials such as strong oxidizing agents and acids.

#[2]## 4. First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with this safety information.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

-

[3] In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

-

[3] In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

[3] If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

#[2]## 5. Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust and vapors.

-

Environmental Precautions: Prevent the material from entering sewers or waterways.

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.

Biological Activity and Potential Signaling Pathways

This compound has been investigated for its potential as an anticancer and antimicrobial agent. While specific signaling pathways have not been fully elucidated for this particular compound, the isoquinoline and quinoline scaffolds are known to exert their biological effects through various mechanisms.